tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate
Overview
Description
“tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry. The “3-oxopropyl” group indicates the presence of a ketone functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached functional groups. The exact structure would depend on the specific locations of these groups on the imidazole ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the various functional groups. The “3-oxopropyl” group, for example, could potentially undergo reactions typical of ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar “carboxylate” and “3-oxopropyl” groups could impact its solubility in various solvents .
Scientific Research Applications
Hydrogen Bond Interactions
A study by Das et al. (2016) explored the hydrogen bond interactions in carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate. This research highlighted the importance of hydrogen bonds in assembling molecules into a three-dimensional architecture, which is critical for understanding molecular interactions in various chemical and biological processes (Das et al., 2016).
Chemosensors for Ion Detection
Emandi et al. (2018) reported on imidazole-based chemosensors for detecting cyanide and mercury ions. These sensors, including compounds related to tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate, demonstrated selective sensing towards CN- ions, showcasing their potential in environmental monitoring and public health (Emandi et al., 2018).
Chiral Auxiliary Applications
Studer et al. (1995) synthesized enantiomers of a compound closely related to this compound, using it as a chiral auxiliary in dipeptide synthesis. This research is significant in the field of synthetic organic chemistry, particularly in the synthesis of enantiomerically pure compounds (Studer et al., 1995).
Catalysis in Organic Synthesis
Zhang et al. (2022) explored the use of 1H-imidazole-1-acetic acid tosilate in the alkylation reaction of phenol and tert-butyl alcohol, demonstrating the potential of imidazole derivatives as catalysts in organic synthesis. This research provides insights into efficient and environmentally friendly synthesis methods (Zhang et al., 2022).
Radical Pathway Functionalization
Xie et al. (2019) investigated the functionalization of quinoxalin-2(1H)-ones via a free-radical pathway using tert-butyl carbazate. This research is significant in the development of methodologies for preparing bioactive compounds and natural products (Xie et al., 2019).
Reactions of Imidazole Derivatives
Sauerbrey et al. (2011) studied the metalation and oxidation reactions of a sterically demanding imidazole derivative, 1-tert-butyl-2-diphenylphosphino-imidazole. This research contributes to the understanding of reactions involving imidazole derivatives, which are crucial in various synthetic applications (Sauerbrey et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that the tert-butyl group in chemistry has a unique reactivity pattern . This could potentially influence the interaction of the compound with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways
Result of Action
It has been used in the controlled ring-opening polymerization of n-(3-tert-butoxy-3-oxopropyl) glycine derived n-carboxyanhydrides towards well-defined peptoid-based polyacids . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions .
Properties
IUPAC Name |
tert-butyl 4-(3-oxopropyl)imidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-9(12-8-13)5-4-6-14/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYAVOXVSBCDCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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